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molecular formula C17H13ClN4 B571041 Alprazolam-d5 CAS No. 125229-61-0

Alprazolam-d5

Cat. No. B571041
M. Wt: 313.8 g/mol
InChI Key: VREFGVBLTWBCJP-VIQYUKPQSA-N
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Patent
US08106189B2

Procedure details

2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepine (117.5 g; 0.36 mole) and toluene (11.75 mole.) were added to a RB flask. 0.94 mole of toluene was distilled out at 110-112° C. The reaction mixture was cooled to 90-95° C. and charged with p-toluene sulphonic acid (0.0012 mole). The reaction mixture was then refluxed at 105-110° C. for 10-12 hrs with a Dean-Stark apparatus for water removal. At the end of the reaction (as indicated by TLC), reaction mixture was cooled to 25-30° C. The reaction mass was then further cooled to 10-15° C. and stirred at same temperature for 4-5 hrs. The solids precipitated were filtered and washed with cold toluene to obtain crude 8-chloro-1-methyl-6-phenyl-4H-s-trizolo[4 3-I][1,4] benzodiazepine (alprazolam). The crude alprazolam was purified from isopropanol to obtain 80% yield of pure alprazolam.
Name
2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepine
Quantity
117.5 g
Type
reactant
Reaction Step One
Quantity
11.75 mol
Type
reactant
Reaction Step One
Quantity
0.94 mol
Type
reactant
Reaction Step Two
Quantity
0.0012 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
alprazolam
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][CH:6]1[CH:12]=[N:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:9]2[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:8]2=[N:7]1)(=O)[CH3:2].C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[CH3:2][C:1]1[N:7]2[C:8]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:9]=3[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:11][CH2:12][C:6]2=[N:5][N:4]=1

Inputs

Step One
Name
2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepine
Quantity
117.5 g
Type
reactant
Smiles
C(C)(=O)NNC1N=C2C(=C(N=C1)C1=CC=CC=C1)C=C(C=C2)Cl
Name
Quantity
11.75 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.0012 mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at same temperature for 4-5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction (as indicated by TLC), reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25-30° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was then further cooled to 10-15° C.
CUSTOM
Type
CUSTOM
Details
The solids precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with cold toluene
CUSTOM
Type
CUSTOM
Details
to obtain crude 8-chloro-1-methyl-6-phenyl-4H-s-trizolo[4 3-I][1,4] benzodiazepine (alprazolam)
CUSTOM
Type
CUSTOM
Details
The crude alprazolam was purified from isopropanol

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) h
Name
alprazolam
Type
product
Smiles
CC1=NN=C2N1C=3C=CC(=CC3C(=NC2)C=4C=CC=CC4)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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